![molecular formula C13H11N3O3S B2474878 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930473-38-4](/img/structure/B2474878.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a compound that contains a methoxy group attached to a benzothiazole ring . It is related to other compounds that have shown anti-cancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and related compounds has been analyzed using various spectroscopic techniques such as IR, NMR, GC-Mass, and UV-Vis .
Chemical Reactions Analysis
The chemical reactions involving “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and its derivatives have been studied, particularly in the context of their anti-cancer activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and related compounds have been characterized using various techniques .
Scientific Research Applications
Anti-Cancer Activity
Isoxazole derivatives of this compound have shown promising anti-cancer activity against various cancer cell lines such as Colo205, U937, MCF7, and A549 . One of the compounds, 20c, induced G2/M cell cycle arrest and increased the levels of p53 in treated Colo205 cells . This regulation of the equilibrium between rapid cell proliferation and apoptosis makes it a potential candidate for further biological testing in in vivo colon cancer models .
Activation of p53 via Mitochondrial-Dependent Pathways
The compound has been found to activate p53 via mitochondrial-dependent pathways . This activation can regulate the balance between rapid cell proliferation and apoptosis, making it a potential small-molecule activator of p53 .
Anti-Inflammatory Properties
Novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Urease Inhibition
Compounds related to N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been proposed as urease inhibitors . Urease inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .
Corrosion Combating Potential
Thiazole-derived Schiff bases of the compound have shown remarkable corrosion combating potential . These compounds have been evaluated against mild steel in 0.5 M H2SO4 using gravimetric, electrochemical, and theoretical studies .
Mechanism of Action
Target of Action
Similar compounds have shown to interact with key mitochondrial proteins such asBcl-2 and Bax .
Mode of Action
The compound interacts with its targets, leading to a change in the balance of key mitochondrial proteins. This results in apoptosis by accelerating the expression of caspases . The compound also induces G2/M cell cycle arrest .
Biochemical Pathways
The compound affects the p53 activation via mitochondrial-dependent pathways . The levels of p53 increase tremendously in cells treated with the compound . This regulates the equilibrium between rapid cell proliferation and apoptosis .
Result of Action
The compound exhibits anti-cancer activity against various cancer cell lines . It is particularly effective against the Colo205 cell line . The compound’s action results in G2/M cell cycle arrest and apoptosis, which are key processes in the fight against cancer .
Action Environment
The compound’s effectiveness against various cancer cell lines suggests that it is able to function effectively in the complex environment of the human body .
Future Directions
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-5-10(19-16-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMUQJNORHBTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.